molecular formula C12H8FNO2 B1441216 1-Fluoro-3-(3-nitrophenyl)benzene CAS No. 80254-72-4

1-Fluoro-3-(3-nitrophenyl)benzene

Cat. No. B1441216
CAS RN: 80254-72-4
M. Wt: 217.2 g/mol
InChI Key: BNFWFXBOZUJOLN-UHFFFAOYSA-N
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Description

1-Fluoro-3-(3-nitrophenyl)benzene is a compound with the molecular weight of 217.2 . It is also known as 3-fluoro-3’-nitro-1,1’-biphenyl . This compound is used for the synthesis of fluoroaromatic compounds through fluorodenitration and other pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H8FNO2 . The InChI code for this compound is 1S/C12H8FNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 217.2 .

Scientific Research Applications

Synthesis and Nucleophilic Aromatic Substitution

1-Fluoro-3-(3-nitrophenyl)benzene serves as a precursor in the synthesis of various (pentafluorosulfanyl)benzenes through nucleophilic aromatic substitution reactions. The fluorine atom in this compound can be substituted with oxygen, sulfur, and nitrogen nucleophiles to afford novel compounds with potential applications in materials science and pharmaceuticals (Ajenjo et al., 2016).

Fluorination Techniques

The compound also plays a role in the development of fluorination techniques, acting as a substrate in reactions that aim to introduce fluorine atoms or fluoroalkyl groups into aromatic compounds. This is crucial for the synthesis of fluorinated derivatives with enhanced chemical and physical properties, applicable in the development of advanced materials and pharmaceuticals (Fedorov et al., 2015).

Solvent Dependence in Reactions

The reactivity of this compound in various chemical reactions exhibits notable solvent dependence, which can be exploited to control product distribution in synthetic organic chemistry. This characteristic is essential for optimizing reaction conditions and achieving selective synthesis of target compounds (Barili et al., 1974).

Crystal Structure Analysis

Crystal structure and Hirshfeld surface analysis of compounds derived from this compound provide insights into the molecular interactions and packing in the solid state. These analyses are vital for understanding the material properties and designing new compounds with desired physical and chemical properties (Atioğlu et al., 2019).

Spectrophotometric Applications

Derivatives of this compound have been used as reagents in spectrophotometric methods for the determination of trace elements in biological and environmental samples. This application highlights the utility of these compounds in analytical chemistry, particularly in the development of sensitive and selective detection methods (Feng, 2012).

Safety and Hazards

The safety data sheet for a similar compound, 1-fluoro-2-nitro-4-azidobenzene, indicates that it causes skin irritation, serious eye irritation, and may be toxic if inhaled . It may also cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(3-fluorophenyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFWFXBOZUJOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720608
Record name 3-Fluoro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80254-72-4
Record name 3-Fluoro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 25 mL microwave vessel was charged with 1-bromo-3-nitrobenzene (XLVIII) (0.61 g, 3.0 mmol), 3-fluorophenylboronic acid (XLIX) (0.46 g, 3.3 mmol), potassium phosphate tribasic (0.95 g, 4.5 mmol), 1,4-dioxane (15.0 mL), and water (3.0 mL). Tetrakis(triphenylphosphine)palladium(0) (0.17 g, 0.15 mmol) was added, and the reaction was placed in a microwave reactor for 1 h at 95° C. An additional 3-fluorophenylboronic acid (0.20 g) and tetrakis(triphenylphosphine)palladium(0) (0.05 g) were added, and the reaction was heated for another 1 h at 95° C. in a microwave reactor. The organic solvent was separated from the water and concentrated to a residue. The residue was then purified by flash chromatography using a 25 g Thomson normal phase silica gel cartridge (100% hexanes→1:99 EtOAc:hexanes) to afford 3′-fluoro-3-nitrobiphenyl (L) (0.63 g, 2.91 mmol, 97% yield) as a white solid. 1H NMR (DMSO-d6) δ ppm 8.48 (t, J=2.0 Hz, 1H), 8.26-8.24 (m, 1H), 8.20-8.18 (m, 1H), 7.78 (t, J=8 Hz, 1H), 7.70-7.68 (m, 1H), 7.67-7.65 (m, 1H), 7.59-7.56 (m, 1H), 7.32-7.28 (m, 1H).
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
catalyst
Reaction Step Two
Quantity
0.17 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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